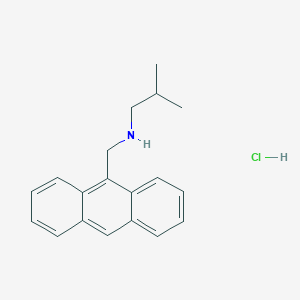![molecular formula C10H12BrNO B6361720 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1240581-96-7](/img/structure/B6361720.png)
4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol” is not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior. The available resources do not provide specific details about the physical and chemical properties of "this compound" .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques : The compound has been synthesized through different reactions involving salicylaldehyde derivatives and aminophenyl compounds under specific conditions. These syntheses often aim to generate novel compounds with potential applications in materials science and chemistry. For instance, Sun Ducheng synthesized related compounds by reacting 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene under different conditions, demonstrating the versatility of bromophenol derivatives in synthetic chemistry (Sun Ducheng, 2012).
Characterization and Properties : The structural and physicochemical properties of the synthesized compounds, including 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol derivatives, have been extensively characterized using various analytical techniques. Techniques such as FT-IR, UV–Vis, 1H- and 13C-NMR, and X-ray crystallography have been employed to confirm the structures and explore the properties of these compounds. For example, Kaya and Aydın (2011) synthesized and characterized chelate polymers containing etheric diphenyl ring in the backbone, highlighting the compound's role in the development of advanced materials with specific thermal, optical, and electrochemical properties (I. Kaya & A. Aydın, 2011).
Applications in Coordination Chemistry and Material Science
Catalysis and Metal Complexes : The compound serves as a precursor for synthesizing various metal complexes with potential catalytic applications. Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, investigating their antibacterial, antifungal, and cytotoxic activities. These studies indicate the compound's utility in developing new catalysts and biologically active materials (Z. Chohan & H. Shad, 2011).
Polymer Science and Materials Development : Research has also focused on incorporating the compound into polymer matrices to enhance material properties. For instance, the synthesis and characterization of chelate polymers containing the compound have been explored for their thermal, optical, electrochemical, and morphological properties, demonstrating its potential in creating advanced materials for technological applications (I. Kaya & A. Aydın, 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-[(prop-2-enylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-5-12-7-8-6-9(11)3-4-10(8)13/h2-4,6,12-13H,1,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFEMJDQIHQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)
amine hydrochloride](/img/structure/B6361692.png)
amine hydrochloride](/img/structure/B6361703.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)
![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)
![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)
